molecular formula C20H12FN5 B492605 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine CAS No. 667912-64-3

1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine

Cat. No.: B492605
CAS No.: 667912-64-3
M. Wt: 341.3g/mol
InChI Key: QHYPVWHASIINHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine is a useful research compound. Its molecular formula is C20H12FN5 and its molecular weight is 341.3g/mol. The purity is usually 95%.
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Biological Activity

1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound features a benzotriazole moiety linked to a phthalazine structure with a fluorophenyl substituent. This unique configuration is believed to contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that benzotriazole derivatives often exhibit significant antimicrobial properties. For instance, compounds structurally similar to benzotriazole have demonstrated bactericidal effects against various strains such as Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismActivity (MIC μg/mL)
This compoundE. coliTBD
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileBacillus subtilisTBD
N-benzenesulfonylbenzotriazoleTrypanosoma cruzi50 μg/mL

The specific minimum inhibitory concentration (MIC) values for the compound of interest are yet to be determined in published studies.

Anticancer Properties

The potential anticancer effects of benzotriazole derivatives have been highlighted in recent research. These compounds may act through mechanisms involving the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, derivatives have been shown to inhibit the activity of certain E3 ubiquitin ligases associated with tumor growth .

Case Study:
A study evaluated the anticancer efficacy of various benzotriazole derivatives against cancer cell lines. The results indicated that certain substitutions on the benzotriazole ring enhanced cytotoxicity towards cancer cells compared to standard treatments .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the benzotriazole moiety may facilitate interactions with biological targets such as enzymes or receptors involved in disease processes.

Research Findings and Data Tables

Further research is needed to elucidate the precise biological mechanisms and therapeutic potential of this compound. Below are summarized findings from relevant studies:

Table 2: Summary of Research Findings on Benzotriazole Derivatives

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityDemonstrated bactericidal activity against multiple strains.
Anticancer PropertiesShowed enhanced cytotoxicity in cancer cell lines.
Enzyme InhibitionInhibition of E3 ligases linked to tumor growth.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN5/c21-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(24-23-19)26-18-8-4-3-7-17(18)22-25-26/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYPVWHASIINHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2N3C4=CC=CC=C4N=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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